molecular formula C21H19ClN2O3 B11653741 3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(naphthalen-1-yl)propanamide

3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(naphthalen-1-yl)propanamide

Cat. No.: B11653741
M. Wt: 382.8 g/mol
InChI Key: TWPPQDGUHKBXPF-UHFFFAOYSA-N
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Description

3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-(NAPHTHALEN-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-(NAPHTHALEN-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and chlorinated isoindoline intermediates. Common synthetic routes may involve:

    Step 1: Chlorination of isoindoline to introduce the chlorine atom.

    Step 2: Formation of the hexahydro-1H-isoindol-2-yl structure through cyclization reactions.

    Step 3: Coupling with naphthalene derivatives under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-(NAPHTHALEN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoindoline ring or other parts of the molecule.

    Substitution: Halogen substitution reactions can occur, especially involving the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C21H19ClN2O3/c22-14-8-9-16-17(12-14)21(27)24(20(16)26)11-10-19(25)23-18-7-3-5-13-4-1-2-6-15(13)18/h1-8,16-17H,9-12H2,(H,23,25)

InChI Key

TWPPQDGUHKBXPF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)CCC(=O)NC3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

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